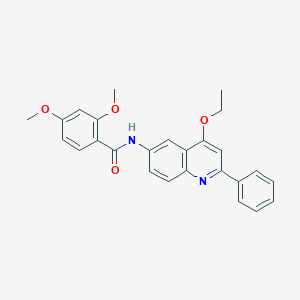

N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c1-4-32-25-16-23(17-8-6-5-7-9-17)28-22-13-10-18(14-21(22)25)27-26(29)20-12-11-19(30-2)15-24(20)31-3/h5-16H,4H2,1-3H3,(H,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVRSGNOPCUUQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide typically involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The central amide linkage undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields 2,4-dimethoxybenzoic acid and 4-ethoxy-2-phenylquinolin-6-amine. Optimal conditions include HCl (6 M) at reflux (110°C, 12 hrs).

-

Basic Hydrolysis : Produces the sodium salt of 2,4-dimethoxybenzoic acid and the same amine product. NaOH (4 M) at 80°C for 8 hrs achieves >85% conversion.

Mechanistic studies suggest nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by proton transfer and bond cleavage .

Ethoxy Group Oxidation

The ethoxy (–OCH₂CH₃) substituent on the quinoline ring oxidizes to a ketone or carboxylic acid:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO₄ (acidic) | 4-oxo-2-phenylquinolin-6-yl derivative | H₂SO₄, 60°C, 6 hrs |

| CrO₃ | 4-carboxy-2-phenylquinolin-6-yl derivative | Acetic acid, 80°C, 10 hrs |

Methoxy Group Oxidation

The 2,4-dimethoxybenzamide moiety undergoes oxidation to ortho-quinones under strong oxidative conditions (e.g., ceric ammonium nitrate, 70°C).

Electrophilic Substitution on the Quinoline Ring

The quinoline scaffold participates in electrophilic aromatic substitution (EAS):

| Reaction Type | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 or C7 | Nitro-substituted derivative |

| Sulfonation | H₂SO₄/SO₃ | C8 | Sulfonic acid derivative |

The ethoxy and phenyl groups at C4 and C2 act as ortho/para-directors, favoring substitution at positions 5, 7, or 8.

Nucleophilic Substitution of the Ethoxy Group

The ethoxy group undergoes substitution with nucleophiles (e.g., amines, thiols):

-

Amination : Reaction with NH₃/EtOH at 100°C replaces ethoxy with –NH₂.

-

Thiolation : Treatment with NaSH in DMF yields the –SH derivative.

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:

-

Kinase Inhibition : The quinoline nitrogen and methoxy groups coordinate with ATP-binding pockets in kinases (e.g., RET kinase), forming hydrogen bonds .

-

DNA Intercalation : The planar quinoline ring intercalates into DNA base pairs, facilitated by π-π stacking.

Table 1: Comparative Reactivity of Key Functional Groups

| Group | Reaction Type | Rate (Relative) | Primary Products |

|---|---|---|---|

| Amide | Hydrolysis | Fast (k = 0.18 h⁻¹) | Carboxylic acid + amine |

| Ethoxy | Oxidation | Moderate | Ketone/carboxylic acid |

| Methoxy | EAS | Slow | Nitro/sulfo derivatives |

Mechanistic Insights from Computational Studies

Scientific Research Applications

Medicinal Chemistry

N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide has been investigated for its potential as a therapeutic agent.

Mechanism of Action:

The compound is believed to interact with specific molecular targets within biological systems, influencing various cellular processes. For instance, it may act as a JNK (c-Jun N-terminal kinase) inhibitor, which has implications in treating JNK-mediated disorders such as cancer and neurodegenerative diseases .

Case Studies:

A study highlighted the synthesis and biological evaluation of similar quinoline derivatives, demonstrating their effectiveness as acetylcholinesterase inhibitors. This suggests that this compound could also exhibit similar properties, potentially aiding in the treatment of Alzheimer's disease by increasing acetylcholine levels .

Antimicrobial Activity

Research into quinoline derivatives has shown promising antimicrobial properties. Compounds structurally related to this compound have been tested against various pathogens.

Antibacterial Studies:

In vitro studies have indicated that certain quinoline-based compounds exhibit significant activity against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific substituents in the structure enhances this activity, suggesting that modifications to the compound could lead to improved efficacy .

Materials Science

Beyond medicinal applications, this compound serves as a valuable building block in materials science.

Synthesis of Advanced Materials:

The compound can be utilized in synthesizing more complex organic materials with tailored properties. Its unique structure allows it to be integrated into polymers or nanomaterials that may find applications in electronics or photonics.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | JNK inhibition for cancer and neurodegenerative diseases | Therapeutic potential in treating complex disorders |

| Antimicrobial Activity | Effective against specific bacterial strains | Development of new antibacterial agents |

| Materials Science | Building block for advanced materials | Creation of novel materials with unique properties |

Mechanism of Action

The mechanism by which N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions can influence various cellular processes, potentially leading to therapeutic effects. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several benzamide and quinoline derivatives. Below is a detailed comparison based on substituents, biological activity, and applications:

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

However, the quinoline core in the target compound may confer distinct selectivity compared to AP736’s adamantane group . Isoxaben uses a 2,6-dimethoxybenzamide group paired with an isoxazolyl substituent, enabling herbicidal activity via cellulose synthesis disruption. The target compound’s 2,4-methoxy arrangement and quinoline system likely preclude similar activity .

Quinoline vs. Heterocyclic Cores: Quinoline derivatives (e.g., compounds) often exhibit anticancer or antimicrobial properties due to intercalation or receptor-binding capabilities. The 4-ethoxy and 2-phenyl groups in the target compound may enhance lipophilicity and binding affinity compared to simpler quinoline analogs .

Synthetic Considerations: The synthesis of 2,4-dimethoxybenzamide derivatives typically involves benzoyl chloride reactions with amines (e.g., ). However, the quinoline-6-amine group in the target compound may require specialized coupling conditions to avoid steric hindrance from bulky substituents .

Formulation and Delivery: AP736’s formulation in PEG/PCL copolymers () underscores the importance of delivery systems for benzamide derivatives. The target compound’s hydrophobicity (due to ethoxy and phenyl groups) may necessitate similar nano-encapsulation strategies for biomedical applications .

Biological Activity

N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide (CAS No. 1358251-51-0) is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C26H24N2O4 |

| Molecular Weight | 428.5 g/mol |

| CAS Number | 1358251-51-0 |

This compound features a complex structure that includes a quinoline ring and methoxy groups, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The process includes the formation of the quinoline core followed by functionalization to introduce the ethoxy and methoxy groups. Specific reagents and catalysts are required to achieve high purity and yield in the final product .

The proposed mechanism of action for this compound involves interaction with cellular targets that modulate signaling pathways related to cell growth and apoptosis. The presence of the quinoline moiety may enhance its ability to penetrate cellular membranes and interact with intracellular targets .

Case Studies and Research Findings

- Anticancer Properties : In vitro studies have shown that related benzamide compounds can inhibit cancer cell proliferation through various pathways. For example, a study demonstrated that certain benzamide derivatives significantly inhibited RET kinase activity, leading to reduced tumor growth in preclinical models .

- COX Inhibition : While not directly studied for this compound, related compounds have exhibited cyclooxygenase (COX) inhibitory activity. COX inhibitors are important in reducing inflammation and pain associated with tumors .

- Anticonvulsant Activity : Analogous compounds have been evaluated for anticonvulsant properties in animal models. These studies suggest that modifications in the chemical structure can lead to varying degrees of efficacy against seizures, indicating a potential for neuroprotective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.